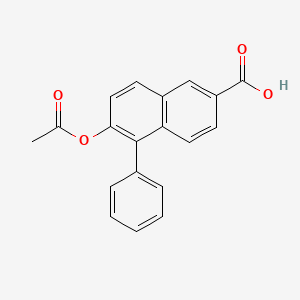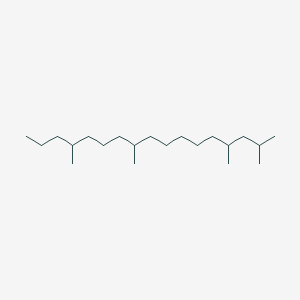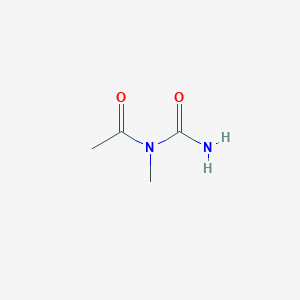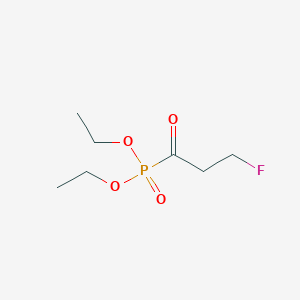
Diethyl (3-fluoropropanoyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (3-fluoropropanoyl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (3-fluoropropanoyl)phosphonate can be synthesized through the reaction of triethyl phosphite with 3-fluoropropanoyl chloride. This reaction typically occurs at room temperature and results in the formation of this compound as the major product . The reaction can be represented as follows:
(C2H5O)3P+FCH2CH2COCl→(C2H5O)2P(O)CH2CH2F+C2H5Cl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (3-fluoropropanoyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can undergo hydrolysis to form phosphonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phosphonates where the fluorine atom is replaced by other functional groups.
Oxidation: Oxidized products may include phosphonic acids or phosphonates with higher oxidation states.
Reduction: Reduced products may include phosphonates with lower oxidation states or different functional groups.
Aplicaciones Científicas De Investigación
Diethyl (3-fluoropropanoyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting enzymes and receptors.
Materials Science: It is used in the preparation of advanced materials, including polymers and coatings with specific properties.
Biochemistry: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of diethyl (3-fluoropropanoyl)phosphonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include phosphorylation or dephosphorylation reactions, which are critical in various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl phosphonate
- Diethyl (bromodifluoromethyl)phosphonate
- Diethyl phenylphosphonate
Uniqueness
Diethyl (3-fluoropropanoyl)phosphonate is unique due to the presence of the fluorine atom, which imparts specific chemical properties such as increased reactivity and stability. The fluorine atom also enhances the compound’s ability to participate in specific biochemical interactions, making it valuable in medicinal chemistry and biochemistry .
Propiedades
Número CAS |
184900-24-1 |
|---|---|
Fórmula molecular |
C7H14FO4P |
Peso molecular |
212.16 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-3-fluoropropan-1-one |
InChI |
InChI=1S/C7H14FO4P/c1-3-11-13(10,12-4-2)7(9)5-6-8/h3-6H2,1-2H3 |
Clave InChI |
LVJIEYCWTMCIQJ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(=O)CCF)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol](/img/structure/B12560250.png)


![1H-1,2,4-Triazol-1-amine, N-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]-](/img/structure/B12560270.png)

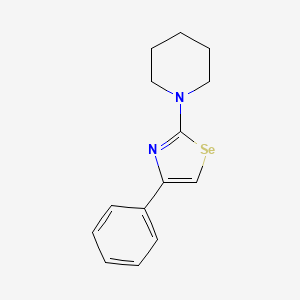

![(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one](/img/structure/B12560328.png)

![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)
